4-Bromo-2-(2,2-diethoxyethoxy)pyridine 4-Bromo-2-(2,2-diethoxyethoxy)pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13705692
InChI: InChI=1S/C11H16BrNO3/c1-3-14-11(15-4-2)8-16-10-7-9(12)5-6-13-10/h5-7,11H,3-4,8H2,1-2H3
SMILES: CCOC(COC1=NC=CC(=C1)Br)OCC
Molecular Formula: C11H16BrNO3
Molecular Weight: 290.15 g/mol

4-Bromo-2-(2,2-diethoxyethoxy)pyridine

CAS No.:

Cat. No.: VC13705692

Molecular Formula: C11H16BrNO3

Molecular Weight: 290.15 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-2-(2,2-diethoxyethoxy)pyridine -

Specification

Molecular Formula C11H16BrNO3
Molecular Weight 290.15 g/mol
IUPAC Name 4-bromo-2-(2,2-diethoxyethoxy)pyridine
Standard InChI InChI=1S/C11H16BrNO3/c1-3-14-11(15-4-2)8-16-10-7-9(12)5-6-13-10/h5-7,11H,3-4,8H2,1-2H3
Standard InChI Key XDIXKBMAHRXLPM-UHFFFAOYSA-N
SMILES CCOC(COC1=NC=CC(=C1)Br)OCC
Canonical SMILES CCOC(COC1=NC=CC(=C1)Br)OCC

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound features a pyridine ring substituted at the 2-position with a 2,2-diethoxyethoxy chain (–OCH₂CH₂OCH₂CH₃) and a bromine atom at the 4-position. Its molecular formula is C₁₁H₁₆BrNO₃, yielding a molecular weight of 290.16 g/mol. The diethoxyethoxy group introduces steric bulk and electron-donating effects, while the bromine atom serves as a potential site for cross-coupling reactions .

Key Structural Features:

  • Pyridine Core: A six-membered aromatic ring with one nitrogen atom, imparting basicity (pKa ≈ 3–5 for pyridine derivatives) .

  • Bromine at C4: A halogen substituent enabling Suzuki-Miyaura, Ullmann, or Buchwald-Hartwig couplings for further functionalization .

  • Ether Chain at C2: The 2,2-diethoxyethoxy group enhances solubility in polar aprotic solvents and modulates electronic effects through oxygen’s lone pairs .

Spectroscopic Predictions

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR:

    • Pyridine protons (C3, C5, C6): δ 7.2–8.5 ppm (multiplet splitting due to adjacent substituents) .
      – Diethoxyethoxy protons:
      – OCH₂CH₂O: δ 3.5–4.0 ppm (multiplet).
      – CH₃ groups: δ 1.2–1.4 ppm (triplet, J = 7 Hz) .

  • ¹³C NMR:
    – Pyridine carbons: C2 (δ 150–160 ppm), C4 (δ 120–130 ppm), C3/C5/C6 (δ 110–140 ppm) .
    – Ether carbons: OCH₂ (δ 60–70 ppm), CH₃ (δ 15–18 ppm) .

Infrared (IR) Spectroscopy:

  • Aromatic C–H stretches: ~3050 cm⁻¹.

  • C–O–C ether vibrations: 1100–1250 cm⁻¹ .

  • C–Br stretch: 550–650 cm⁻¹ .

Synthetic Strategies and Reaction Pathways

Retrosynthetic Analysis

Two primary routes are plausible for synthesizing 4-bromo-2-(2,2-diethoxyethoxy)pyridine:

Route A: Etherification Followed by Bromination

  • Starting Material: 2-Hydroxypyridine.

  • Ether Formation:

    • React with 2-bromo-1,1-diethoxyethane under basic conditions (e.g., K₂CO₃, DMF) to install the diethoxyethoxy group .

  • Bromination:
    – Use N-bromosuccinimide (NBS) or Br₂ in acetic acid to brominate the 4-position .

Route B: Bromination Followed by Etherification

  • Starting Material: 4-Bromo-2-hydroxypyridine.

  • Ether Formation:
    – Williamson ether synthesis with 2-chloro-1,1-diethoxyethane and NaH in THF .

Optimized Synthetic Procedure (Hypothetical)

Step 1: Synthesis of 2-(2,2-Diethoxyethoxy)pyridine

  • Reagents: 2-Hydroxypyridine (1.0 eq), 2-bromo-1,1-diethoxyethane (1.2 eq), K₂CO₃ (2.0 eq), DMF, 80°C, 12 h .

  • Workup: Extract with ethyl acetate, wash with brine, dry over MgSO₄, and purify via column chromatography (SiO₂, hexane/EtOAc 4:1).

Step 2: Bromination at C4

  • Reagents: 2-(2,2-Diethoxyethoxy)pyridine (1.0 eq), NBS (1.1 eq), AIBN (catalytic), CCl₄, reflux, 6 h .

  • Workup: Filter, concentrate, and purify via recrystallization (ethanol/water).

Yield: ~50–65% (over two steps).

Physicochemical Properties and Stability

Solubility and Stability

  • Solubility:
    – Highly soluble in dichloromethane, THF, and DMF; moderately soluble in ethanol; insoluble in water .

  • Stability:
    – Sensitive to prolonged exposure to light (risk of debromination).
    – Store under inert atmosphere (N₂/Ar) at 2–8°C .

Thermal Properties

  • Melting Point: Estimated 45–55°C (analogous bromopyridines: 40–60°C) .

  • Boiling Point: Decomposes above 200°C (based on ether-containing analogs) .

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